



# Application Notes and Protocols for PNRI-299 (LM-299) In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Pnri-299 |           |
| Cat. No.:            | B1250273 | Get Quote |

Disclaimer: Publicly available information on a compound designated "PNRI-299" is limited. However, extensive information exists for LM-299, an investigational anti-PD-1/VEGF bispecific antibody developed by LaNova Medicines, which has entered into a licensing agreement with Merck. It is highly probable that "PNRI-299" is an internal or alternative identifier for LM-299. This document is based on the available data for LM-299.

## Introduction

LM-299 is an innovative bispecific antibody designed to simultaneously target two critical pathways in cancer progression: the programmed cell death protein-1 (PD-1) immune checkpoint and the vascular endothelial growth factor (VEGF) angiogenesis pathway.[1][2][3] By combining these two mechanisms, LM-299 aims to enhance anti-tumor immunity while inhibiting the formation of new blood vessels that supply tumors with nutrients.[1][2][3] Preclinical studies have demonstrated that LM-299 can strongly inhibit tumor growth and has a favorable safety profile.[4][5] It is currently in Phase 1 clinical trials for advanced solid tumors. [6][7][8][9]

These application notes provide an overview of the mechanism of action of LM-299 and generalized protocols for in vivo research, based on common practices for similar biologic drugs.

## **Mechanism of Action**

LM-299 functions by concurrently blocking two distinct signaling pathways:



- PD-1/PD-L1 Immune Checkpoint Blockade: The anti-PD-1 component of LM-299 binds to the PD-1 receptor on T-cells, preventing its interaction with PD-L1 on tumor cells. This action releases the "brakes" on the immune system, allowing T-cells to recognize and attack cancer cells more effectively.
- VEGF/VEGFR Angiogenesis Inhibition: The anti-VEGF component of the antibody binds to VEGF, sequestering it and preventing it from binding to its receptor (VEGFR) on endothelial cells. This inhibits the signaling cascade that leads to the formation of new blood vessels (angiogenesis), thereby restricting tumor growth and metastasis.[1][2][3]

The dual-targeting nature of LM-299 is intended to create a synergistic anti-tumor effect.

# **Signaling Pathway Diagram**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. msd.com [msd.com]
- 2. MSD Enters into Exclusive Global License for LM-299, An Investigational Anti-PD-1/VEGF Bispecific Antibody from LaNova Medicines | Qiming Venture Partners [qimingvc.com]
- 3. merck.com [merck.com]
- 4. LaNova Medicines Announces Initiation of Phase 1 Clinical Trial of Anti-PD-1/VEGF Bispecific Antibody LM-299 and Completion of \$42 Million Series C1 Financing - BioSpace [biospace.com]
- 5. LaNova Medicines Announces Initiation of Phase 1 Clinical Trial of Bispecific Antibody LM-299 [clival.com]
- 6. LaNova Medicines Initiates Phase 1 Trial of LM-299, Anti-PD-1/VEGF Bispecific Antibody, for Advanced Solid Tumors [trial.medpath.com]
- 7. LaNova Medicines Begins Phase 1 Trial of LM-299 and Secures \$42M Series C1 Funding [synapse.patsnap.com]
- 8. LM-299 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 9. pmlive.com [pmlive.com]
- To cite this document: BenchChem. [Application Notes and Protocols for PNRI-299 (LM-299)
  In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1250273#pnri-299-dosage-and-administration-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com